Melting Point Advantage Over N1-H Analog
The melting point of 5,6-difluoro-1-methyl-1H-indazol-3-amine is 98–100 °C as reported by ChemicalBook . In contrast, the N1-unsubstituted analog 5,6-difluoro-1H-indazol-3-amine (CAS 1203897-95-3) is generally handled as a low-melting solid or oil at room temperature, and no definitive melting point is recorded in major vendor databases . The higher and well-defined melting range of the N1-methyl compound facilitates straightforward recrystallization and solid-state handling during scale-up, reducing purification complexity.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 98–100 °C |
| Comparator Or Baseline | 5,6-Difluoro-1H-indazol-3-amine (CAS 1203897-95-3) – no definitive melting point reported; handled as low-melting solid/oil |
| Quantified Difference | Target has a defined, moderate melting point enabling recrystallization; comparator lacks a convenient solid-state handle. |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; vendor-reported values. |
Why This Matters
A defined melting point simplifies solid-form isolation and quality control, reducing purification cost and batch-to-batch variability during procurement for medicinal chemistry campaigns.
